molecular formula C20H17N3O3 B2775136 2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide CAS No. 2319632-76-1

2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide

Cat. No.: B2775136
CAS No.: 2319632-76-1
M. Wt: 347.374
InChI Key: JQSIIBGYGCYTRV-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide: is a complex organic compound that features a bipyridine moiety linked to a benzodioxole group via an acetamide linkage

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(11-14-1-2-18-19(10-14)26-13-25-18)23-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSIIBGYGCYTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

    Attachment of the Benzodioxole Group: The benzodioxole group can be introduced via a nucleophilic substitution reaction, where the bipyridine intermediate reacts with a suitable benzodioxole derivative.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the bipyridine-benzodioxole intermediate reacts with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.

    Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: N-oxide derivatives of the bipyridine moiety.

    Reduction: Amine derivatives of the acetamide linkage.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Materials Science: It can be used in the development of novel materials with unique electronic or photophysical properties.

    Catalysis: The bipyridine moiety can act as a ligand in coordination chemistry, making the compound useful in catalytic applications.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption.

    Catalysis: The bipyridine moiety can coordinate to metal centers, facilitating catalytic reactions through the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    N-([2,2’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with a different bipyridine isomer.

    N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-4-yl)acetamide: Similar structure but with a different substitution pattern on the benzodioxole group.

    N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is unique due to its specific combination of the bipyridine and benzodioxole moieties, which confer distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide is a novel chemical entity that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure comprises a benzodioxole moiety and a bipyridine substituent, which may contribute to its biological activities. The molecular formula is C17H16N2O3C_{17}H_{16}N_2O_3 with a molecular weight of approximately 300.32 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal (Caco2) cancers.

CompoundCell LineIC50 (µM)
This compoundMDA-MB 231TBD
2-(2H-1,3-benzodioxol-5-yl)-N-(pyridin-2-yl)acetamideCaco2<10
5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-oneHCT116<10

Studies have reported that the introduction of bulky groups in the benzodioxole position enhances anticancer activity by improving binding affinity to target kinases like DYRK1A and GSK3 .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects through inhibition of α-amylase. In vitro assays demonstrated potent inhibition with an IC50 value of around 0.68 µM, indicating its potential as an antidiabetic agent while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer proliferation and glucose metabolism. The structural features allow it to interact with specific targets within the cell:

  • Kinase Inhibition : Compounds similar to this structure have shown selectivity for DYRK1A kinase, which plays a critical role in cell cycle regulation.
  • Enzyme Inhibition : The inhibition of α-amylase suggests a mechanism that could lower blood sugar levels by preventing carbohydrate breakdown.

Study on Anticancer Effects

In a recent study evaluating various benzodioxole derivatives, the compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in MDA-MB 231 cells with an IC50 value below 10 µM. This study highlighted the importance of structural modifications in enhancing biological activity .

Study on Antidiabetic Effects

Another investigation focused on the antidiabetic potential of structurally similar compounds showed significant α-amylase inhibition. The results from in vivo tests using a streptozotocin-induced diabetic mouse model indicated that the compound effectively lowered blood glucose levels without significant toxicity .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

The synthesis of this acetamide derivative involves multi-step reactions (e.g., coupling of benzodioxolyl and bipyridinyl moieties). Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt to minimize racemization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic intermediates .
  • Purification : Employ gradient elution in HPLC with C18 columns to separate structurally similar byproducts .
  • Yield optimization : Monitor reaction progress via TLC or LC-MS, adjusting temperature (60–80°C) and pH (neutral to slightly basic) to stabilize intermediates .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the benzodioxole and bipyridine groups. Look for characteristic shifts: ~6.8–7.5 ppm (aromatic protons) and ~2.5 ppm (methyl groups) .
  • Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities with resolution >30,000 .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the acetamide linkage, particularly if chiral centers are present .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction pathways during synthesis?

  • Benzodioxole ring : Electron-donating groups (e.g., methoxy) increase nucleophilicity at the 5-position, favoring electrophilic substitutions. Steric hindrance from methyl groups may slow coupling reactions .
  • Bipyridine moiety : The 4’-position’s accessibility determines cross-coupling efficiency. Computational modeling (DFT) predicts reactivity trends for substituents like chloro or methoxy .
  • Mitigation strategies : Use bulky bases (e.g., DIPEA) to deprotonate hindered sites or switch to microwave-assisted synthesis for faster kinetics .

Q. How can researchers identify and validate biological targets for this compound?

  • Target prediction : Use in silico docking (AutoDock Vina) to screen against kinase or GPCR libraries, leveraging the bipyridine group’s metal-binding capacity .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding affinity to predicted targets (e.g., EGFR or TNF-α). IC50 values from enzyme inhibition assays (e.g., ELISA) provide dose-response profiles .
  • Off-target effects : Use kinome-wide profiling panels (e.g., Eurofins) to assess selectivity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case example : If one study reports anti-inflammatory activity (IC50 = 10 µM) while another shows no effect:
    • Assay conditions : Compare buffer composition (e.g., presence of DMSO may alter solubility) and cell lines (e.g., RAW264.7 vs. THP-1 macrophages) .
    • Metabolic stability : Test compound stability in liver microsomes; rapid degradation in some assays may yield false negatives .
    • Orthogonal assays : Confirm results using both cell-free (e.g., COX-2 inhibition) and cell-based (e.g., NF-κB luciferase reporter) systems .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Core modifications : Replace the benzodioxole with a benzofuran to assess π-stacking effects or introduce electron-withdrawing groups (e.g., nitro) to the bipyridine .
  • Bioisosteric replacements : Substitute the acetamide with a sulfonamide to evaluate hydrogen-bonding impact on target binding .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Methodological Considerations

Q. How to design experiments to assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) simulating GI tract environments. Monitor degradation via LC-MS over 24 hours .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
  • Thermal stability : Use DSC (differential scanning calorimetry) to determine melting points and identify polymorphic transitions .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Molecular dynamics (MD) : Simulate binding to flexible targets (e.g., GPCRs) using AMBER or GROMACS .
  • Pharmacophore modeling : Generate 3D interaction maps with Schrödinger’s Phase to guide analog design .
  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to forecast bioavailability and toxicity .

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